4-(Chloromethyl)biphenyl
Overview
Description
4-(Chloromethyl)biphenyl is an important biphenyl derivative with a wide range of applications in medicine, polymer liquid crystal, and dyestuff . It can be used to synthesize non-steroidal anti-inflammatory drugs such as 4-biphenylacetic acid and fenbufen, and the anti-inflammatory and analgesic drug felbinacethyl .
Synthesis Analysis
The synthesis of 4,4’-Bis(chloromethyl)biphenyl involves a one-pot sulfonated catalyst . A solution of the monomer, 4,4’-bis(chloromethyl)biphenyl, in 1,2-dichloroethane is cooled to 0 °C and chlorosulfonic acid is added to initiate polymerization . Another method involves the chloromethylation of biphenyl with paraformaldehyde and gaseous HCl with ZnCl2 as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C13H11Cl . The InChI string is InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 and the Canonical SMILES string is C1=CC=C(C=C1)C2=CC=C(C=C2)CCl .Chemical Reactions Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . More specifically, a solution of the monomer, 4,4’-bis(chloromethyl)biphenyl, in 1,2-dichloroethane is cooled to 0 °C and chlorosulfonic acid is added to initiate polymerization .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 202.68 g/mol . It has a melting point of 70-73 °C (lit.) and a boiling point of 321.03°C (rough estimate) . The density is estimated to be 1.1339 .Scientific Research Applications
4-(Chloromethyl)biphenyl has been used in various scientific research applications, such as the study of its structure and reactivity, its biochemical and physiological effects, and its potential applications in drug design. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450, and to investigate the mechanism of action of various drugs.
Mechanism of Action
Target of Action
4-(Chloromethyl)biphenyl, also known as 4-Phenylbenzyl chloride , is a biphenyl derivative that has a wide range of applications in medicine, polymer liquid crystal, and dyestuff . It is known to induce a class of alkaline-stable DNA damage in human cells . This suggests that the primary target of this compound is the DNA within human cells.
Mode of Action
The compound interacts with its target, the DNA, by inducing a class of alkaline-stable DNA damage . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway . This pathway can be inhibited by cytosine arabinoside (araC) .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA repair pathway. Specifically, it affects the excision-repair pathway . The compound’s interaction with DNA results in damage that is repaired at a slow rate by this pathway
Pharmacokinetics
Given its chemical structure and properties , it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that could undergo metabolic transformations.
Result of Action
The result of this compound’s action is the induction of DNA damage in human cells
Advantages and Limitations for Lab Experiments
The use of 4-(Chloromethyl)biphenyl in laboratory experiments has several advantages. It is a highly reactive compound, which makes it suitable for a variety of reactions. It is also relatively inexpensive and can be easily synthesized from commercially available chemicals. However, there are some limitations to its use in laboratory experiments. This compound is a highly toxic compound and should be handled with care. Additionally, it is a volatile compound, which means that it can easily evaporate and should be stored in a sealed container.
Future Directions
There are several potential future directions for the use of 4-(Chloromethyl)biphenyl in scientific research and laboratory experiments. One potential direction is the development of new methods for the synthesis of this compound. Additionally, further research could be done on the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be done on the potential applications of this compound in drug design and development.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins
Cellular Effects
4-(Chloromethyl)biphenyl has been found to induce a class of alkaline-stable DNA damage in human cells . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway
Molecular Mechanism
It is known to induce DNA damage, which suggests that it may interact with DNA and possibly other biomolecules at the molecular level
Metabolic Pathways
It is known that biphenyl derivatives can be involved in various metabolic pathways
properties
IUPAC Name |
1-(chloromethyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZCRVEEQKNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075190 | |
Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1667-11-4 | |
Record name | 4-Phenylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloromethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)biphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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